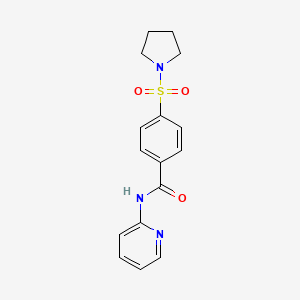

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound with the molecular formula C16H17N3O3S . It is a heterocyclic compound that includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the search results, related compounds have been synthesized using various methods. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for potential biological activities . Another study reported the synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene by Fe2Ni-BDC bimetallic metal–organic frameworks .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common feature in many bioactive compounds and is known for its versatility in medicinal chemistry .Scientific Research Applications

Synthetic Routes and Reactivity

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide and related compounds are central to diverse synthetic routes, playing a significant role in the development of novel chemical entities. For instance, pyridinium salts, including derivatives similar to the compound , are utilized in synthetic organic chemistry for their reactivity and applications in creating bioactive pharmaceuticals. These compounds serve as key intermediates in the synthesis of antimicrobial, anticancer, and antimalarial agents due to their versatile chemical structures that can be functionalized in various ways (Sowmiah et al., 2018).

Materials Science Applications

In materials science, this compound derivatives exhibit promising applications due to their unique chemical properties. The synthesis and coordination chemistry of related pyridine and pyrrolidine compounds have been explored for creating luminescent materials for biological sensing and iron complexes with unusual thermal and photochemical properties (Halcrow, 2005). These applications demonstrate the potential of such compounds in developing new materials with specific optical and electronic properties.

Pharmacological Applications

Although the requirements exclude information related to drug use, dosage, and side effects, it's worth noting the broader pharmacological context in which these compounds are studied. For example, derivatives of this compound are investigated for their potential as kinase inhibitors, with implications in treating various diseases. This research area highlights the compound's significance in developing new therapeutic agents.

Organic and Medicinal Chemistry

In organic and medicinal chemistry, the focus on this compound derivatives emphasizes their utility in synthesizing complex molecular architectures. Highly functionalized pyridines synthesis leveraging N-sulfonyl ketimines and alkynes showcases the innovative approaches to constructing molecules with potential biological activity (Zhang et al., 2014). The strategic manipulation of these compounds opens new avenues for drug discovery and the development of novel pharmaceuticals.

Mechanism of Action

Target of Action

Compounds with a pyrrolidine ring, a key component of this molecule, are known to interact with a variety of biological targets .

Mode of Action

The pyrrolidine ring, a significant feature of this compound, is known to contribute to the stereochemistry of the molecule and can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .

Biochemical Pathways

It’s worth noting that compounds containing a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities .

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a common strategy in medicinal chemistry, as they are useful tools for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

Compounds with a pyrrolidine ring have been associated with a variety of biological and pharmaceutical activities .

Action Environment

It’s important to note that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Properties

IUPAC Name |

N-pyridin-2-yl-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O3S/c20-16(18-15-5-1-2-10-17-15)13-6-8-14(9-7-13)23(21,22)19-11-3-4-12-19/h1-2,5-10H,3-4,11-12H2,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLCHNLDNCQNBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2430619.png)

![5-Tert-butyl-3-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2430624.png)

![N-[3-(4-Methylsulfonylphenyl)oxolan-3-yl]prop-2-enamide](/img/structure/B2430637.png)